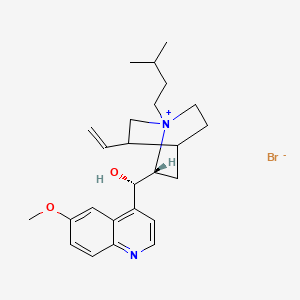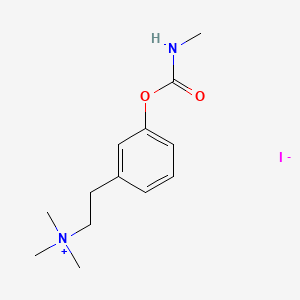
Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide is a chemical compound with a complex structure that includes a carbamate ester and a quaternary ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide typically involves the reaction of methyl carbamate with 3-(beta-(trimethylammonio)ethyl)phenol in the presence of a suitable iodide source. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: Mild to moderate temperatures, typically ranging from 25°C to 50°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous solvents like dichloromethane, acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with modified chemical properties.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The carbamate ester may also participate in covalent bonding with target molecules, leading to altered biological functions.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
Uniqueness
Carbamic acid, methyl-, 3-(beta-(trimethylammonio)ethyl)phenyl ester, iodide is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
64046-03-3 |
|---|---|
Molecular Formula |
C13H21IN2O2 |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
trimethyl-[2-[3-(methylcarbamoyloxy)phenyl]ethyl]azanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-14-13(16)17-12-7-5-6-11(10-12)8-9-15(2,3)4;/h5-7,10H,8-9H2,1-4H3;1H |
InChI Key |
YGYAPZFYNAXISW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


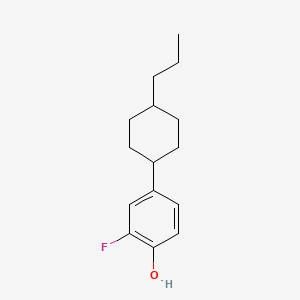
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
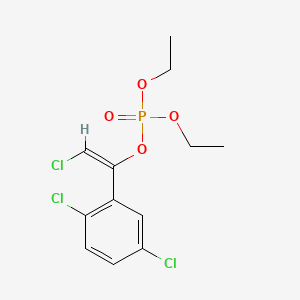
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)
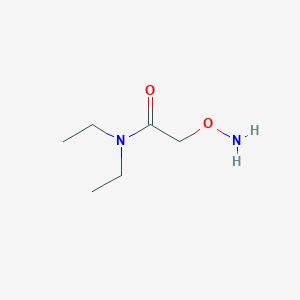
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)

